molecular formula C14H13Cl2N3O2 B11165409 2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)propanamide

Cat. No.: B11165409
M. Wt: 326.2 g/mol
InChI Key: JGEDXIOPULXFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)propanamide is a synthetic organic compound characterized by the presence of dichlorophenoxy and methylpyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)propanamide typically involves the following steps:

    Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by chlorination of phenoxyacetic acid.

    Coupling with 4-Methylpyrimidine: The 2,4-dichlorophenoxyacetic acid is then coupled with 4-methylpyrimidine under specific reaction conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reactor Design: Use of continuous flow reactors to maintain consistent reaction conditions.

    Catalysts: Employment of catalysts to enhance reaction rates.

    Purification: Implementation of purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or alcohols using reducing agents.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Production of primary or secondary amines.

    Substitution: Introduction of various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit biological responses.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A related compound with similar structural features but different functional groups.

    4-Methylpyrimidine Derivatives: Compounds with variations in the pyrimidine ring structure.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)propanamide is unique due to its specific combination of dichlorophenoxy and methylpyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H13Cl2N3O2

Molecular Weight

326.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)propanamide

InChI

InChI=1S/C14H13Cl2N3O2/c1-8-5-6-17-14(18-8)19-13(20)9(2)21-12-4-3-10(15)7-11(12)16/h3-7,9H,1-2H3,(H,17,18,19,20)

InChI Key

JGEDXIOPULXFSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.